1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a pyridine ring.
1,1,1-Trifluoro-N-(pyridin-2-yl)methanesulfonamide: Similar structure but with the pyridine ring attached at a different position.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups attached to a phenyl ring.
Uniqueness
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the trifluoromethyl and pyridine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
58156-98-2 |
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Molecular Formula |
C6H5F3N2O2S |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-pyridin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)11-5-2-1-3-10-4-5/h1-4,11H |
InChI Key |
ALUHZKZKSWKLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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